molecular formula C14H19NOS B2922938 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine CAS No. 2192745-87-0

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2922938
CAS No.: 2192745-87-0
M. Wt: 249.37
InChI Key: BFCCQHPCHFIWFK-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a cyclopentanecarbonyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine is unique due to the combination of the cyclopentanecarbonyl group and the thiophene ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

cyclopentyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-14(11-3-1-2-4-11)15-7-5-12(9-15)13-6-8-17-10-13/h6,8,10-12H,1-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCCQHPCHFIWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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